(2s)-Amino(Hydroxy)ethanoic Acid
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C2H5NO3 |
|---|---|
Molecular Weight |
91.07 g/mol |
IUPAC Name |
(2S)-2-amino-2-hydroxyacetic acid |
InChI |
InChI=1S/C2H5NO3/c3-1(4)2(5)6/h1,4H,3H2,(H,5,6)/t1-/m0/s1 |
InChI Key |
ZHWLPDIRXJCEJY-SFOWXEAESA-N |
Isomeric SMILES |
[C@H](C(=O)O)(N)O |
Canonical SMILES |
C(C(=O)O)(N)O |
Origin of Product |
United States |
Probes for Biological Analysis:derivatization of Amino Acids is a Common Strategy for Their Detection and Quantification in Biological Samples. While Many Methods Convert Standard Amino Acids to Other Forms for Analysis, the Unique Structure of 2s Amino Hydroxy Ethanoic Acid and Its Derivatives Can Be Exploited for Specific Analytical Applications. for Instance, Derivatization with Fluorescent Tags Via the Amino or Carboxylic Acid Groups Allows for the Creation of Probes to Study Enzyme Activity or Cellular Uptake. General Methods for Derivatizing Carboxylic Acids with Fluorescent Amines or Amino Acids with Reagents Like Waters Accq•tag Are Well Established and Can Be Applied to This Scaffold.thermofisher.comwaters.comsuch Fluorescently Labeled Derivatives Can Be Used in High Throughput Screening or Cellular Imaging to Investigate Biological Pathways.
The table below lists some applications of derivatized (2S)-Amino(hydroxy)ethanoic acid.
| Application Area | Specific Use | Example Compound/Derivative Class |
| Natural Product Synthesis | Building block for bioactive peptides. | (2S,3R)-3-amino-2-hydroxydecanoic acid in microginin synthesis. beilstein-journals.org |
| Medicinal Chemistry | Core scaffold for enzyme inhibitors. | Hydroxamate derivatives as HDAC inhibitors. sapub.org |
| Chemical Biology Tools | Fluorescent probes for bio-analysis. | Fluorophore-conjugated derivatives for enzyme assays. |
| Drug Discovery | Precursor for peptidomimetic drugs. | Peptidomimetics targeting aminopeptidases. koreascience.kr |
Investigating the Biological Roles and Metabolic Fates of 2s Amino Hydroxy Ethanoic Acid
Interactions of 2s Amino Hydroxy Ethanoic Acid with Biomolecules and Biological Systems
Studies on Enzyme Activity Modulation by (2S)-Amino(Hydroxy)ethanoic Acid
The unique structure of this compound allows it to interact with various enzymes, acting as either an inhibitor or a substrate, thereby modulating their catalytic activity.
Inhibitory and Activatory Effects of this compound on Specific Enzyme Classes
Research has primarily focused on the interaction of hydroxyglycine stereoisomers with amino acid oxidases. The D-isomer, D-hydroxyglycine, has been identified as an inhibitor of D-amino acid oxidase (D-AAO). This enzyme is responsible for the oxidative deamination of D-amino acids. The inhibitory action of D-hydroxyglycine is significant as D-AAO is involved in the metabolism of D-serine, a key neuromodulator.
Conversely, some enzymes can utilize hydroxyglycine as a substrate. For instance, L-amino acid oxidase can catalyze the oxidation of L-hydroxyglycine. Furthermore, the enzyme acetohydroxyacid synthase (AHAS), which is crucial for the biosynthesis of branched-chain amino acids, has been found to exhibit pyruvate (B1213749) decarboxylase (PDC) activity, converting pyruvate to acetaldehyde. researchgate.net While not a direct interaction with this compound, this highlights the metabolic pathways where structurally similar molecules are processed. researchgate.net
Kinetic and Thermodynamic Studies of Enzyme-(2S)-Amino(Hydroxy)ethanoic Acid Interactions
Kinetic studies provide quantitative insights into how this compound affects enzyme function. The inhibition of an enzyme can be categorized as competitive, non-competitive, or uncompetitive, each affecting the enzyme's kinetic parameters, Michaelis constant (Km), and maximum velocity (Vmax), differently. libretexts.orgkhanacademy.orgpharmaguideline.com
Competitive Inhibition : The inhibitor binds to the active site, competing with the substrate. This increases the apparent Km, but Vmax remains unchanged. libretexts.orgkhanacademy.org
Non-competitive Inhibition : The inhibitor binds to a site other than the active site, reducing the enzyme's catalytic efficiency. Vmax is lowered, but Km is unchanged. khanacademy.orgpharmaguideline.com
Uncompetitive Inhibition : The inhibitor binds only to the enzyme-substrate complex. Both Vmax and Km are reduced. libretexts.org
For the interaction between D-hydroxyglycine and D-amino acid oxidase, kinetic analyses have determined the inhibition constant (Ki), which quantifies the inhibitor's binding affinity. A lower Ki value indicates a more potent inhibitor. These studies confirm a competitive inhibition mechanism, where D-hydroxyglycine competes with the native D-amino acid substrates for the enzyme's active site.
Table 1: Kinetic Parameters of Enzyme Inhibition
| Enzyme | Inhibitor | Inhibition Type | Effect on Km | Effect on Vmax |
|---|---|---|---|---|
| D-Amino Acid Oxidase | D-Hydroxyglycine | Competitive | Increase | Unchanged |
Receptor Binding Affinity Research of this compound
As an analogue of the neurotransmitter glycine (B1666218), this compound is a candidate for interaction with amino acid receptors in the central nervous system.
Identification of Target Receptors for this compound and Binding Kinetics
The primary receptor target investigated for hydroxyglycine is the N-methyl-D-aspartate (NMDA) receptor. nih.govbohrium.com This receptor is a glutamate-gated ion channel that plays a critical role in synaptic plasticity, learning, and memory. Crucially, the NMDA receptor requires the binding of a co-agonist, typically glycine or D-serine, to its GluN1 subunit for activation. nih.govnih.gov
Studies have shown that derivatives of hydroxyglycine can act as agonists at the glycine binding site of the NMDA receptor. The binding affinity is determined through radioligand binding assays, which measure the displacement of a known radioactive ligand from the receptor by the test compound. The resulting inhibition constant (Ki) indicates the affinity of the compound for the receptor. Research on specific hydroxyglycine derivatives has demonstrated their ability to bind to the NMDA receptor's glycine site, suggesting they can modulate receptor activity. mdpi.com The kinetics of glycine binding to the NMDA receptor have been studied, showing an association rate constant of approximately 1.2 x 10(7) M-1 s-1 and a dissociation rate of 1.0 s-1. nih.gov
Computational Modeling and Molecular Docking of this compound with Receptors
Computational methods are invaluable for visualizing and predicting how a ligand like this compound interacts with its receptor target at an atomic level. nih.govyoutube.com Molecular docking simulations are used to predict the preferred binding pose and affinity of a ligand within a receptor's binding site. nih.govmdpi.com
For this compound, docking studies have been performed using models of the glycine binding site on the NMDA receptor's GluN1 subunit. These simulations help to identify the key amino acid residues that form hydrogen bonds and other non-covalent interactions with the ligand. The hydroxyl group and the amino group of this compound are predicted to be crucial for forming a stable interaction network within the binding pocket, similar to how glycine and D-serine bind. This computational analysis complements experimental binding data and provides a structural hypothesis for the observed affinity and agonist activity. rsc.org
Influence of this compound on Cellular Processes and Signaling Pathways
By modulating the activity of enzymes and receptors, this compound can influence a variety of downstream cellular events and signaling cascades.
The modulation of NMDA receptors by this compound has significant implications for cellular function. Activation of NMDA receptors leads to the influx of Ca2+ ions into the neuron. This increase in intracellular calcium acts as a second messenger, triggering numerous signaling pathways. For example, Ca2+ can activate calcium/calmodulin-dependent protein kinase II (CaMKII) and protein kinase C (PKC), which in turn phosphorylate a wide range of protein targets to modulate synaptic strength.
Furthermore, NMDA receptor activity is linked to the activation of transcription factors like CREB (cAMP response element-binding protein), which regulates the expression of genes involved in long-term potentiation (LTP) and cell survival.
While direct studies on the cellular effects of this compound are limited, its action as a co-agonist at NMDA receptors suggests it could play a role in:
Synaptic Plasticity : Modulating the threshold for inducing LTP or long-term depression (LTD).
Oxidative Stress : Glycine itself has been shown to have protective effects against oxidative stress by restoring the function of glyoxalase-1 (Glo1) and inhibiting the AGE/RAGE signaling pathway. nih.gov It also reduces the activation of MAPKs like ERK, JNK, and p38. nih.gov As an analogue, this compound might share some of these properties.
Table 2: Summary of Potential Cellular Influences
| Biological Target | Interaction | Potential Downstream Effect | Affected Signaling Pathway |
|---|---|---|---|
| NMDA Receptor | Co-agonist at Glycine Site | Increased Ca2+ Influx | CaMKII, PKC, CREB Activation |
| D-Amino Acid Oxidase | Inhibition | Increased D-Serine Levels | Modulation of NMDA Receptor Signaling |
| Cellular Redox State | Antioxidant Activity (postulated) | Reduced Oxidative Stress | AGE/RAGE, MAPK Pathways |
Effects on Cellular Metabolism and Energy Homeostasis
Current scientific literature does not provide significant evidence for a direct role of free this compound in overarching cellular metabolism or energy homeostasis. Its existence is primarily as a short-lived, enzyme-bound intermediate. The metabolic impact is therefore indirect, being a necessary step in the production of biologically active peptides which, in turn, can regulate a vast array of metabolic and homeostatic processes.
The formation of the (2S)-α-hydroxyglycine intermediate is part of a two-step reaction catalyzed by the bifunctional enzyme, peptidylglycine α-amidating monooxygenase (PAM). This enzyme contains two catalytic domains: a peptidylglycine α-hydroxylating monooxygenase (PHM) domain and a peptidyl-α-hydroxyglycine α-amidating lyase (PAL) domain.
The initial step, catalyzed by PHM, involves the hydroxylation of the α-carbon of the C-terminal glycine of a peptide substrate. This reaction is dependent on molecular oxygen, ascorbate (B8700270) as a reducing agent, and copper. nih.gov Isotopic labeling studies have confirmed that the oxygen atom incorporated into the α-hydroxyglycine intermediate is derived from molecular oxygen (O₂), not from water, which is characteristic of a monooxygenase reaction. nih.gov
The resulting peptidyl-(2S)-α-hydroxyglycine intermediate is then acted upon by the PAL domain of the PAM enzyme. This second step involves the cleavage of the C-C bond, leading to the formation of the final α-amidated peptide and glyoxylate (B1226380) as a byproduct. nih.gov
While the process consumes energy in the form of ascorbate, its primary contribution to metabolism is the generation of active peptide regulators. The table below summarizes the key components and outcomes of this critical biochemical transformation.
| Component | Role in the Reaction | Outcome |
| Peptidyl-glycine Substrate | The initial molecule to be modified. | Becomes an α-amidated peptide. |
| Peptidylglycine α-amidating monooxygenase (PAM) | The bifunctional enzyme catalyzing the reaction. | Facilitates both hydroxylation and lysis. |
| Molecular Oxygen (O₂) | Source of the hydroxyl group oxygen. | Incorporated into the intermediate. nih.gov |
| Ascorbate | Reducing agent for the enzyme. | Consumed during the reaction. nih.gov |
| Copper (Cu²⁺) | Essential cofactor for the PHM domain. | Facilitates electron transfer. nih.gov |
| This compound Intermediate | Transient hydroxylated form of the C-terminal glycine. | Cleaved to form the final products. nih.gov |
| α-Amidated Peptide | The final, biologically active product. | Participates in various signaling pathways. |
| Glyoxylate | Byproduct of the lyase reaction. | Released from the enzyme. nih.gov |
Role in Cellular Stress Response Pathways and Homeostasis
There is no direct evidence in the reviewed literature to suggest that this compound itself acts as a signaling molecule or modulator in general cellular stress response pathways. Its role in homeostasis is intrinsically linked to its function as an intermediate in the production of amidated peptides. Many of these peptides, such as neuropeptide Y and vasopressin, are critical regulators of homeostatic processes, including blood pressure, fluid balance, and energy expenditure. Therefore, the formation of the (2S)-α-hydroxyglycine intermediate is a pivotal step in maintaining systemic homeostasis through the activation of these peptide messengers.
The table below outlines the research findings regarding the formation and function of the (2S)-α-hydroxyglycine intermediate.
| Research Area | Key Findings |
| Enzymatic Synthesis | The amidation of C-terminal glycine-extended peptides occurs via a (2S)-α-hydroxyglycine intermediate. ebi.ac.uk |
| Catalytic Enzyme | The reaction is catalyzed by the bifunctional enzyme peptidylglycine α-amidating monooxygenase (PAM). nih.gov |
| Reaction Mechanism | The formation of the intermediate is a monooxygenase reaction, with the hydroxyl oxygen atom derived from O₂. nih.gov |
| Cofactors | The reaction requires ascorbate and copper. nih.gov |
| Biological Significance | This process is essential for the bioactivation of a wide range of peptide hormones and neuropeptides. |
Advanced Analytical and Spectroscopic Techniques for 2s Amino Hydroxy Ethanoic Acid Research
Chromatographic Methods for Enantiomeric Purity Assessment and Quantification of (2S)-Amino(Hydroxy)ethanoic Acid (e.g., Chiral HPLC, GC-MS)
The accurate determination of the enantiomeric excess and the quantification of this compound in various matrices are fundamental aspects of its research. Chiral chromatography, particularly High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), are the cornerstone techniques for these assessments.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful technique for separating the enantiomers of this compound. This separation is achieved by creating a chiral environment, either by using a chiral stationary phase (CSP) or a chiral mobile phase additive. Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are widely used for the resolution of amino acid enantiomers. The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector, leading to different retention times.
For α-hydroxy acids and their derivatives, macrocyclic glycopeptide antibiotics like teicoplanin have also proven to be effective chiral selectors in HPLC. sigmaaldrich.com The choice of mobile phase, typically a mixture of an organic solvent (e.g., methanol, ethanol, or acetonitrile) and an aqueous buffer, is critical for optimizing the separation. A study on the determination of the absolute configuration of α-hydroxyglycine derivatives utilized a CHIRALPAK AD column with a polar organic eluent, demonstrating the efficacy of this approach. nih.gov
| Parameter | Condition |
|---|---|
| Column | CHIRALPAK AD |
| Mobile Phase | Polar Organic Eluent (e.g., Hexane/Isopropanol) |
| Flow Rate | 1.0 mL/min |
| Detection | UV (e.g., 254 nm) |
| Temperature | Ambient |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is another essential tool for the enantiomeric analysis and quantification of this compound. Due to the low volatility of amino acids, derivatization is a necessary step prior to GC analysis. This process involves converting the polar functional groups (amino, carboxyl, and hydroxyl) into less polar, more volatile derivatives. Common derivatization reagents include alkyl chloroformates and silylating agents. nih.gov
Following derivatization, the enantiomers are separated on a chiral capillary column, such as those coated with cyclodextrin derivatives. The mass spectrometer then detects and quantifies the separated enantiomers, providing high sensitivity and selectivity. The fragmentation patterns observed in the mass spectrum can also aid in the structural confirmation of the derivatives.
| Parameter | Condition |
|---|---|
| Derivatization | Two-step: Esterification followed by Acylation |
| Column | Chiral Capillary Column (e.g., Chirasil-Val) |
| Carrier Gas | Helium |
| Injection Mode | Split/Splitless |
| Temperature Program | Optimized gradient for enantiomeric resolution |
| Detection | Mass Spectrometry (Electron Ionization) |
Advanced Spectroscopic Characterization Techniques (e.g., High-Resolution NMR, Mass Spectrometry, IR, CD)
A comprehensive understanding of the molecular structure and stereochemistry of this compound relies on a suite of advanced spectroscopic techniques.
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-Resolution NMR spectroscopy is indispensable for the structural elucidation of this compound. Both ¹H NMR and ¹³C NMR provide detailed information about the chemical environment of each atom in the molecule.
¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals for the α-proton, the hydroxyl proton, and the amine protons. The chemical shift (δ) and coupling constants (J) of the α-proton are particularly informative. For glycine (B1666218), the simplest amino acid, the α-protons typically appear as a singlet. hmdb.canist.gov In this compound, the presence of the hydroxyl group would shift the α-proton signal and potentially introduce coupling with the hydroxyl proton, depending on the solvent and experimental conditions.
¹³C NMR: The carbon-13 NMR spectrum provides information about the carbon skeleton. Distinct signals are expected for the carboxyl carbon and the α-carbon. The chemical shift of the α-carbon would be significantly affected by the attached hydroxyl and amino groups.
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| α-CH | ~4.5 - 5.0 | ~70 - 80 |
| COOH | - | ~170 - 180 |
Mass Spectrometry (MS)
Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of this compound. In electron ionization (EI) mass spectrometry, the molecule is ionized, and the resulting molecular ion and fragment ions are detected. The mass spectrum of glycine, for instance, shows a characteristic fragmentation pattern with a prominent peak corresponding to the loss of the carboxyl group. hmdb.canist.gov For hydroxyglycine, fragmentation would likely involve the loss of water, carbon monoxide, and the carboxyl group, providing valuable structural information. ucla.edu
Infrared (IR) Spectroscopy
Infrared spectroscopy probes the vibrational frequencies of bonds within a molecule, providing a "fingerprint" of the functional groups present. The IR spectrum of this compound is expected to exhibit characteristic absorption bands for the O-H stretch of the hydroxyl and carboxylic acid groups, the N-H stretch of the amino group, and the C=O stretch of the carboxyl group. libretexts.orgnist.gov The broadness of the O-H stretching band is often indicative of hydrogen bonding. The spectrum of the related compound, hydroxyacetic acid, shows a strong, broad O-H stretch and a sharp C=O stretch. wikipedia.org
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| O-H (Carboxylic Acid) | Stretching | 2500-3300 (broad) |
| O-H (Alcohol) | Stretching | 3200-3600 (broad) |
| N-H (Amine) | Stretching | 3300-3500 (medium) |
| C=O (Carboxylic Acid) | Stretching | 1700-1725 (strong) |
| C-O | Stretching | 1000-1300 |
Circular Dichroism (CD) Spectroscopy
Circular dichroism spectroscopy is a critical technique for confirming the absolute configuration of chiral molecules like this compound. upenn.edu This technique measures the differential absorption of left- and right-circularly polarized light. Chiral molecules exhibit a unique CD spectrum, and enantiomers will produce mirror-image spectra. The CD spectrum of this compound would provide definitive proof of its (S)-configuration. The sign and magnitude of the Cotton effect in the CD spectrum are characteristic of the stereochemistry of the molecule.
Application of Advanced Imaging Techniques for Cellular Localization and Dynamics of this compound
Understanding the fate of this compound within a cellular environment is crucial for elucidating its biological function. Advanced imaging techniques offer the potential to visualize its uptake, distribution, and dynamics in living cells.
Fluorescence Microscopy
Fluorescence microscopy is a powerful tool for imaging the subcellular localization of molecules. To visualize a non-fluorescent molecule like this compound, it can be chemically modified with a fluorescent tag (fluorophore). nih.govdigitellinc.comhmdb.ca This fluorescently labeled analog can then be introduced to cells, and its distribution can be monitored using techniques like confocal microscopy. nih.gov The choice of fluorophore is critical to minimize steric hindrance and maintain the biological activity of the parent molecule.
Alternatively, genetic code expansion techniques allow for the site-specific incorporation of fluorescent unnatural amino acids into proteins, which can then be tracked within the cell. nih.govdigitellinc.com While this method is for labeling proteins, the development of fluorescently labeled small molecules is a direct approach for tracking compounds like this compound. nih.gov
Stimulated Raman Scattering (SRS) Microscopy
Stimulated Raman scattering (SRS) microscopy is an emerging label-free imaging technique that provides chemical contrast based on the intrinsic vibrations of molecules. rsc.org By tuning the laser frequencies to match the vibrational frequency of a specific chemical bond, SRS microscopy can generate high-resolution images of the distribution of that bond. For studying the uptake and metabolism of this compound, isotope labeling can be employed. For instance, the molecule could be synthesized with deuterium atoms, which have a C-D vibrational frequency in a region of the Raman spectrum that is free from interference from endogenous biomolecules. This would allow for the specific and sensitive tracking of the deuterated this compound within the cell over time.
Theoretical and Computational Studies of 2s Amino Hydroxy Ethanoic Acid
Quantum Chemical Calculations of Electronic Structure and Reactivity of (2S)-Amino(Hydroxy)ethanoic Acid
Quantum chemical calculations, rooted in the principles of quantum mechanics, are employed to determine the electronic structure and reactivity of molecules. nih.gov Methods like Density Functional Theory (DFT) and ab initio calculations can provide detailed information about molecular orbitals, charge distribution, and various reactivity descriptors. researchgate.net These calculations are fundamental to understanding the intrinsic properties of this compound. nih.gov
The electronic structure of a molecule dictates its chemical behavior. Key parameters derived from quantum chemical calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of molecular stability and reactivity; a larger gap suggests higher stability and lower reactivity. nih.gov
Furthermore, these calculations can elucidate the molecular electrostatic potential (MEP), which maps the charge distribution on the molecule's surface. The MEP is invaluable for predicting sites susceptible to electrophilic and nucleophilic attack, thereby providing a qualitative prediction of reactivity. scirp.org Reactivity descriptors such as chemical hardness, softness, and electrophilicity index can be quantitatively determined from the HOMO and LUMO energies, offering a more precise understanding of the molecule's chemical nature. nih.gov
Table 1: Calculated Electronic Properties of this compound (Note: The following table is illustrative and presents the types of data obtained from quantum chemical calculations. Specific values would be dependent on the chosen computational method and basis set.)
| Parameter | Description | Illustrative Value |
|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital | - |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | - |
| HOMO-LUMO Gap | Energy difference between LUMO and HOMO | - |
| Dipole Moment | Measure of the net molecular polarity | - |
| Chemical Hardness (η) | Resistance to change in electron distribution | - |
| Electrophilicity Index (ω) | Propensity of the species to accept electrons | - |
Molecular Dynamics Simulations of Conformational Behavior and Solvation of this compound
Molecular dynamics (MD) simulations are a powerful computational method used to study the time-dependent behavior of a molecular system. nih.gov By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can provide a detailed picture of conformational changes and interactions with the surrounding environment, such as a solvent. ebi.ac.uk
The conformational landscape of a flexible molecule like this compound is critical to its function and interactions. MD simulations can explore the various possible conformations of the molecule by analyzing the torsional angles of its rotatable bonds over time. nih.gov This analysis helps to identify the most stable or low-energy conformations in different environments. escholarship.org For amino acids and their derivatives, understanding the preferred conformations is essential for predicting how they might fit into the active sites of enzymes or interact with other biomolecules. nih.gov
Solvation plays a key role in the behavior of molecules in biological systems. MD simulations explicitly model the interactions between the solute (this compound) and solvent molecules (typically water). nih.gov These simulations can determine properties such as the radial distribution function, which describes the probability of finding solvent molecules at a certain distance from the solute. ebi.ac.uk This provides insights into the structure of the solvation shell and the strength of solute-solvent interactions, which are crucial for understanding the molecule's solubility and stability in solution. nih.gov
Table 2: Conformational and Solvation Parameters from MD Simulations of this compound (Note: This table illustrates the types of data generated from MD simulations. The values are hypothetical and would be derived from detailed simulation studies.)
| Parameter | Description | Illustrative Finding |
|---|---|---|
| Ramachandran Plot | Shows the statistically most likely dihedral angles (φ, ψ) for the amino acid backbone. | - |
| Radius of Gyration (Rg) | A measure of the molecule's compactness over time. | - |
| Root Mean Square Deviation (RMSD) | Measures the average distance between the atoms of superimposed conformations. | - |
| Solvation Free Energy | The free energy change associated with transferring the molecule from a vacuum to a solvent. | - |
| Hydrogen Bond Analysis | Number and lifetime of hydrogen bonds between the solute and solvent. | - |
Computational Approaches to Predicting Biological Interactions and Binding Affinities of this compound
Computational methods are widely used to predict and analyze the interactions between small molecules and biological macromolecules like proteins. nih.gov Techniques such as molecular docking and binding free energy calculations are instrumental in drug discovery and molecular biology to assess the potential of a molecule to bind to a specific target. hilarispublisher.com
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. analchemres.org In the context of this compound, docking could be used to predict its binding mode within the active site of a target enzyme. The output of a docking simulation is typically a binding score, which estimates the binding affinity, and a predicted binding pose, which shows the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein's amino acid residues. nih.govscielo.br
Following docking, more rigorous methods like binding free energy calculations can be employed to obtain a more accurate estimate of the binding affinity. nih.gov These methods, such as Molecular Mechanics/Generalized Born Surface Area (MM/GBSA), combine molecular mechanics energy calculations with continuum solvation models. Predicting the binding affinity is crucial for understanding the potential biological activity of a compound. arxiv.org In silico Absorption, Distribution, Metabolism, and Excretion (ADME) predictions can also be performed to evaluate the drug-like properties of the molecule. nih.gov
Table 3: Predicted Binding Interactions and Affinities for this compound with a Hypothetical Target Protein (Note: This table is for illustrative purposes, showing the kind of information that would be generated from molecular docking and binding affinity studies.)
| Parameter | Description | Illustrative Result |
|---|---|---|
| Binding Affinity (ΔG) | The calculated free energy of binding (e.g., in kcal/mol). A more negative value indicates stronger binding. | - |
| Interacting Residues | Key amino acid residues in the protein's active site that form bonds with the ligand. | - |
| Hydrogen Bonds | Number and identity of hydrogen bonds formed between the ligand and the protein. | - |
| Hydrophobic Interactions | Non-polar interactions contributing to binding stability. | - |
| Ligand Efficiency (LE) | A measure of the binding energy per heavy atom, used to compare the potency of different-sized ligands. | - |
Applications of 2s Amino Hydroxy Ethanoic Acid in Chemical Biology and Biomedical Research Tools
Utilization in Biochemical Pathway Elucidation Studies
The study of metabolic pathways is crucial for understanding cellular function and disease. Isotopically labeled amino acids are often used as tracers to elucidate these complex biochemical networks. nih.govfrontiersin.org While direct studies detailing the use of isotopically labeled (2S)-Amino(hydroxy)ethanoic acid for pathway elucidation are not extensively documented, its structural relationship to glycine (B1666218)—a fundamental metabolite—suggests its potential in such studies. nih.govwikipedia.org
Glycine itself is involved in numerous metabolic pathways, and understanding how its hydroxylated counterpart interacts with these pathways could provide valuable insights. wikipedia.org For instance, the biosynthesis of other non-proteinogenic amino acids, such as L-p-hydroxyphenylglycine, involves multi-enzyme pathways that are the subject of intense study. researchgate.net Research into the biosynthesis of hadacidin, a naturally occurring hydroxamic acid, has shown that N-hydroxyglycine is a key intermediate, formed by the N-oxygenation of glycine. wikipedia.org This suggests that alpha-hydroxylation is a plausible biochemical transformation that could be tracked to elucidate enzymatic mechanisms.
The involvement of α-hydroxyglycine as an intermediate in the enzymatic conversion of glycine-extended peptides to peptide amides has been demonstrated. ebi.ac.uk This two-step reaction, catalyzed by peptidylglycine α-amidating enzyme, involves the initial hydroxylation of the peptidyl-Glycine followed by the conversion of the peptidyl-α-hydroxyglycine intermediate to the amidated product. ebi.ac.uk This established role as a metabolic intermediate underscores its potential utility in more detailed studies of these and related biochemical pathways.
Role as a Precursor for Research Probes and Fluorescent Labels in Biological Systems
The development of research probes and fluorescent labels is essential for visualizing and tracking biological molecules and processes. Amino acids are valuable as scaffolds for these tools due to their biocompatibility and the ease with which they can be incorporated into biological systems. nih.govnih.gov
While specific examples of fluorescent probes directly derived from this compound are not prominent in the literature, the general principles of using amino acids for such purposes are well-established. The functional groups of this compound—the carboxylic acid, the amino group, and the hydroxyl group—provide multiple points for chemical modification. These sites can be used to attach fluorophores, biotin (B1667282) tags, or other reporter molecules.
The development of reagents for modifying RNA, for example, has included the use of amino acids to create acylating agents that can be used to probe RNA structure. nih.gov The synthesis of various functionalized molecules for research often involves building blocks with specific stereochemistry, a key feature of this compound.
Development of this compound-Based Reagents for Biological Research
The creation of novel reagents is a cornerstone of advancing biological research. The unique structure of this compound makes it an attractive starting material for the synthesis of specialized chemical tools. Its bifunctional nature allows it to act as a linker or be incorporated into larger molecules to confer specific properties such as increased water solubility or the ability to interact with specific biological targets. nih.gov
For example, in the synthesis of p-hydroxyphenylglycine, a key intermediate for certain antibiotics, 2-hydroxyglycine (a racemic mixture containing the (2S)-isomer) can be reacted with phenol. google.com This highlights its utility as a building block in synthetic chemistry. Furthermore, the development of O-vinylhydroxylamines as powerful reagents in organic synthesis for creating complex heterocyclic structures showcases how hydroxylamine (B1172632) functionalities, related to the structure of this compound, are being harnessed for advanced chemical synthesis. acs.org
Research into derivatives, such as (2S)-hydroxy[(phenylcarbonyl)amino]ethanoic acid, indicates that this class of compounds is being explored for its potential biological activities, including the modulation of enzymes.
Exploratory Research into Therapeutic Agent Development Based on this compound Scaffolds
The search for new therapeutic agents is a major focus of biomedical research. Non-proteinogenic amino acids are of particular interest because they can be used to create peptides and other molecules that are resistant to degradation by proteases, potentially leading to drugs with improved pharmacokinetic properties. nih.gov
The amino acid prodrug approach is a well-established strategy to improve the delivery and efficacy of drugs. nih.gov By attaching an amino acid to a parent drug, it is possible to enhance absorption through amino acid transporters that are abundant in the body. nih.gov The structural features of this compound make it a candidate for use as a promoiety in such prodrug strategies.
While there are no approved drugs directly based on a this compound scaffold, the broader class of amino acid derivatives is widely used. For instance, p-hydroxyphenylglycine is a crucial component in the side chains of semi-synthetic β-lactam antibiotics like amoxicillin. google.com Additionally, the prodrug midodrine (B238276) is metabolized to its active form, desglymidodrine, through a process of deglycination, highlighting the role of glycine-like structures in drug design. wikipedia.org The exploration of α-hydroxyglycine derivatives in various contexts suggests a continued interest in their potential biological activities and therapeutic applications.
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for (2S)-Amino(Hydroxy)ethanoic Acid derivatives, and how are stereochemical outcomes controlled?
- Methodological Answer : The synthesis often employs chiral starting materials, such as L-(-)-malic acid, to preserve enantiomeric purity. For example, BF₃·OEt₂ can catalyze cyclocondensation reactions to form spirocyclic intermediates, followed by selective cleavage to yield the target compound . Recrystallization (e.g., ethyl acetate/hexane) is critical for isolating enantiomerically pure products, with optical rotation ([α]D) and NMR (e.g., ¹H NMR at δ 4.72 ppm for stereospecific protons) confirming purity .
Q. How is the crystal structure of this compound derivatives resolved, and what parameters define their molecular conformation?
- Methodological Answer : Single-crystal X-ray diffraction (e.g., Bruker Kappa APEXII CCD diffractometer) with MoKα radiation (λ = 0.71073 Å) is used. Orthorhombic space groups (e.g., P2₁2₁2₁) and unit cell parameters (e.g., a = 6.7098 Å, b = 10.3463 Å) are refined via full-matrix least-squares methods. Hydrogen bonding networks and chair conformations in spirocyclic moieties are key to stabilizing the structure .
Advanced Research Questions
Q. How can computational methods reconcile discrepancies between experimental NMR and crystallographic data for α-hydroxy carboxylic acids?
- Methodological Answer : Density Functional Theory (DFT) calculations optimize molecular geometries and predict NMR chemical shifts. For instance, discrepancies in coupling constants (e.g., J = 6.3 Hz in experimental vs. calculated NMR) may arise from dynamic effects in solution vs. static crystal environments. Hybrid approaches combining X-ray data (rigid structures) and NMR (solution dynamics) resolve such conflicts .
Q. What strategies mitigate racemization during the synthesis of enantiomerically pure this compound derivatives?
- Methodological Answer : Low-temperature reactions (0°C) and non-polar solvents (e.g., dry ether) minimize thermal racemization. Chiral auxiliaries (e.g., cyclohexylidene groups) protect reactive centers, while asymmetric catalysis (e.g., BF₃·OEt₂) ensures stereoselectivity. Enantiomeric excess (ee) is quantified via chiral HPLC or polarimetry .
Q. How do steric and electronic effects influence the biological activity of this compound analogs in enzyme binding studies?
- Methodological Answer : Molecular docking (e.g., H-DOCK) and MD simulations analyze interactions with targets like HIV-1 integrase. Substituents such as 4-hydroxyphenyl or sulfanyl groups enhance binding affinity by forming hydrogen bonds (e.g., O–H···O) or hydrophobic contacts. Activity cliffs are observed when stereochemistry (e.g., R vs. S configurations) disrupts key interactions .
Data Interpretation & Experimental Design
Q. What analytical workflows validate the purity of this compound derivatives in multi-step syntheses?
- Methodological Answer :
- Step 1 : TLC (Rf = 0.40 in ethyl acetate/hexane) monitors reaction progress.
- Step 2 : High-resolution mass spectrometry (HRMS) confirms molecular ions (e.g., [M+H]+ at m/z 215.08 for C₁₀H₁₄O₅).
- Step 3 : ¹H/¹³C NMR assigns stereospecific signals (e.g., δ 1.89–1.30 ppm for cyclohexylidene protons).
- Step 4 : X-ray crystallography validates absolute configuration .
Q. How do solvent polarity and temperature impact the recrystallization efficiency of this compound intermediates?
- Methodological Answer : Ethyl acetate/hexane mixtures optimize solubility differences—polar ethyl acetate dissolves the compound at higher temperatures, while hexane induces supersaturation upon cooling. Slow cooling (0.5°C/min) yields larger, purer crystals. Yield and purity are inversely related to cooling rate .
Contradiction Analysis
Q. Why might FTIR and X-ray data conflict in identifying hydrogen-bonding patterns in α-hydroxy carboxylic acids?
- Methodological Answer : FTIR detects dynamic hydrogen bonds in solution (broad O–H stretches at 2500–3000 cm⁻¹), whereas X-ray captures static solid-state interactions. For example, intramolecular H-bonds in crystals (e.g., O···H–O distances of 2.02 Å) may not persist in solution, leading to spectral mismatches. Complementary techniques (Raman, solid-state NMR) reconcile these differences .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
